molecular formula C6H5N2NaO2S B2768477 Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate CAS No. 2413898-34-5

Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate

Cat. No. B2768477
CAS RN: 2413898-34-5
M. Wt: 192.17
InChI Key: WKVLWBSJOMFRJB-UHFFFAOYSA-N
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Description

“Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate” is a chemical compound with the CAS Number: 2413898-34-5 . It has a molecular weight of 192.17 . The IUPAC name for this compound is sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 . This indicates the presence of a sodium atom, a thiadiazole ring, and a carboxylate group in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 192.17 . The InChI code for this compound is 1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 .

Scientific Research Applications

Polarographic Reduction

A study on 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3-syndrome)acetamido]-3-cephem-4-carboxylic acid, sodium salt revealed its polarographic reducibility in acidic mediums. It undergoes two distinct polarographic waves indicating two-electron and six-electron reductions, respectively. These reactions are diffusion-controlled and significant for understanding the compound's behavior under different conditions, particularly in acid and base hydrolysis and β-lactamase degradation (Hall, 1973).

Inhibitors of Bacterial β-Lactamase

Potent β-Lactamase Inhibitors

Sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates are identified as extremely effective inhibitors of bacterial β-lactamase. They surpass other known inhibitors like clavulanic acid and sulbactam in potency. These findings are crucial for developing advanced antibacterial treatments (Bennett et al., 1991).

Synthesis of Thiophenes and Thienopyrimidines

Synthesis Techniques

Research focused on the reactions of sodium salts of substituted 3-amino-2-cyano-3-thioacrylic esters and amides with α-halomethylketones led to the synthesis of 5-acyl-2,4-diaminothiophene-3-carboxylic esters and amides. This method also enabled the transformation of some thiophene-3-carboxamides into thienopyrimidines, showcasing versatile applications in chemical synthesis (Laliberté & Médawar, 1970).

Ring Transformation of Thiadiazole

Chemical Rearrangement

A study demonstrated that treating 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide results in an unexpected rearrangement, forming ethyl α-thiatriazolyldiazoacetate. This finding suggests new pathways and mechanisms in chemical reactions involving thiadiazoles (L'abbé et al., 1982).

Synthesis and Pharmacological Evaluation of Bis-Heterocyclic Derivatives

Biological Activities

Research into thiadiazole compounds revealed a range of biological activities such as antimicrobial and anti-inflammatory properties. The study involved synthesizing various bis-heterocyclic derivatives from cyclopropane dicarboxylic acid containing thiadiazole moieties, providing insights into potential pharmaceutical applications (Kumar & Panwar, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTBCFMAZQYPPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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